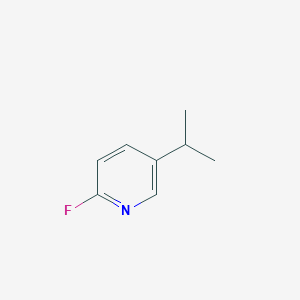
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butyl hydrazinecarboxylate and 4-chlorobenzaldehyde.
Reaction Steps: The synthesis involves a condensation reaction between tert-butyl hydrazinecarboxylate and 4-chlorobenzaldehyde to form an intermediate pyrazolone derivative. This intermediate is then subjected to a reduction reaction to introduce the amine group, resulting in the final product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized for higher yields and purity by using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its amine derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyrazolone oxides and other oxidized derivatives.
Reduction Products: Aminopyrazoles and other reduced derivatives.
Substitution Products: Functionalized pyrazoles with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but without the amine group.
1-tert-Butyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but with a methoxy group instead of a chloro group.
1-tert-Butyl-3-(4-nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a chloro group.
Uniqueness: The presence of the amine group in 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine distinguishes it from its analogs, potentially leading to different biological activities and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Propiedades
Número CAS |
186896-33-3 |
|---|---|
Fórmula molecular |
C13H16ClN3 |
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H16ClN3/c1-13(2,3)17-12(15)8-11(16-17)9-4-6-10(14)7-5-9/h4-8H,15H2,1-3H3 |
Clave InChI |
YIGGWJCUSSIKRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



